REACTION_CXSMILES
|
[Br:1][C:2]1[C:10](O)=[CH:9]C(C(O)=O)=[CH:4][C:3]=1[OH:12].[CH2:13](I)[CH3:14].[C:16]([O-:19])([O-])=O.[K+].[K+].[CH3:22][CH2:23][O:24][C:25]([CH3:27])=[O:26].[CH3:28]N(C=O)C>>[Br:1][C:2]1[C:3]([O:12][CH2:13][CH3:14])=[CH:4][C:27]([C:25]([O:24][CH2:23][CH3:22])=[O:26])=[CH:9][C:10]=1[O:19][CH2:16][CH3:28] |f:2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)O)C=C1O)O
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C(=O)OCC)C=C1OCC)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |